molecular formula C21H23FN2O2 B2365812 [1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone CAS No. 956206-11-4

[1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone

Cat. No.: B2365812
CAS No.: 956206-11-4
M. Wt: 354.425
InChI Key: KSKJZGHQPSBEKA-UHFFFAOYSA-N
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Description

[1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone: is a synthetic organic compound that features a pyrazole ring substituted with a tert-butyl group and a naphthalene moiety linked via a fluoropropoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl group. The naphthalene moiety is then attached via a fluoropropoxy linker. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the naphthalene moiety.

    Reduction: Reduction reactions may target the carbonyl group or other functional groups within the molecule.

    Substitution: The fluoropropoxy chain can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology: In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts.

Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

    [1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl]pyridine: This compound shares the pyrazole core but differs in the substituents attached to the ring.

    [1-(tert-butyl)-1H-pyrazol-4-yl]benzene: Similar in having a tert-butyl group on the pyrazole ring, but with a benzene moiety instead of a naphthalene.

Uniqueness: The presence of the fluoropropoxy chain and the naphthalene moiety in [1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone distinguishes it from other similar compounds

Biological Activity

The compound [1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone (CAS Number: 956206-11-4) is a pyrazole derivative known for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antifungal, antibacterial, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H23FN2O2C_{21}H_{23}FN_{2}O_{2}, featuring a pyrazole ring substituted with a tert-butyl group and a naphthalene moiety linked via a fluoropropoxy chain. The structure can be represented as follows:

Structure [1(tertbutyl)1Hpyrazol4yl][1(3fluoropropoxy)2naphthyl]methanone\text{Structure }this compound

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with naphthalene-based substrates under controlled conditions. Methods such as condensation reactions and coupling techniques are commonly employed to achieve high yields and purity.

Antifungal Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antifungal properties. For instance, compounds similar to this compound have been evaluated against strains of Candida albicans and Cryptococcus neoformans. The results indicated potent antifungal activity, suggesting that the pyrazole structure contributes to its efficacy against fungal pathogens .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Research indicates that pyrazole derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways. In vitro assays have shown promising results against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. Studies involving cell line assays have indicated that this compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation. Further research is needed to elucidate the specific mechanisms involved .

Case Studies

Several case studies have highlighted the biological activities of pyrazole derivatives:

  • Antifungal Efficacy : In a study assessing various pyrazole compounds, one derivative showed an IC50 value of 10 µg/mL against Candida albicans, indicating strong antifungal activity compared to standard antifungal agents .
  • Antibacterial Testing : In another investigation, a related pyrazole compound demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL, showcasing its potential as an antibacterial agent .
  • Cancer Cell Line Studies : A recent study evaluated the effect of various pyrazole derivatives on human breast cancer cell lines, revealing that compounds with similar structures to this compound significantly reduced cell viability by over 50% at concentrations as low as 20 µM .

Properties

IUPAC Name

(1-tert-butylpyrazol-4-yl)-[1-(3-fluoropropoxy)naphthalen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-21(2,3)24-14-16(13-23-24)19(25)18-10-9-15-7-4-5-8-17(15)20(18)26-12-6-11-22/h4-5,7-10,13-14H,6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKJZGHQPSBEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C(=O)C2=C(C3=CC=CC=C3C=C2)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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